molecular formula C14H22N2O6S2 B3947131 Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine

Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B3947131
M. Wt: 378.5 g/mol
InChI Key: XDYVYSKXCLKZAF-UHFFFAOYSA-N
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Description

Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative Oxalic acid is a simple dicarboxylic acid, while the piperazine derivative includes a thiophene ring and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine typically involves multiple steps. One common method is the reductive amination of piperazine with a thiophene derivative, followed by sulfonylation with a propylsulfonyl chloride. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.

    Piperazine Derivatives: Compounds such as thiothixene and piperazine-based drugs have similar structural features and are used in various therapeutic applications.

Uniqueness

Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine is unique due to the combination of its structural elements. The presence of both the thiophene ring and the piperazine moiety, along with the sulfonyl group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2.C2H2O4/c1-2-9-18(15,16)14-6-4-13(5-7-14)10-12-3-8-17-11-12;3-1(4)2(5)6/h3,8,11H,2,4-7,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVYSKXCLKZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CSC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
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Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
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Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
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Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
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Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
Reactant of Route 6
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Oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine

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